ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a complex heterocyclic core. Its structure includes:
- A benzothiazole ring with a methanesulfonyl group (-SO₂Me) at position 4.
- A (4-nitrobenzoyl)imino substituent at position 2, contributing strong electron-withdrawing character.
- An ethyl acetate ester at position 3, enhancing lipophilicity.
The compound’s stereoelectronic properties are influenced by the nitro group’s electron-withdrawing effect and the methanesulfonyl group’s polar nature.
Properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-3-29-17(23)11-21-15-9-8-14(31(2,27)28)10-16(15)30-19(21)20-18(24)12-4-6-13(7-5-12)22(25)26/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFKFLTNQLQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Introduction of the Nitrobenzoyl Group: This step involves the reaction of the benzothiazole intermediate with 4-nitrobenzoyl chloride under basic conditions.
Addition of the Methanesulfonyl Group: The final step involves the sulfonylation of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methanesulfonyl group could yield various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in drug development and enzyme inhibition.
Medicine: It may have applications in the development of new pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Analogues
The compound’s benzothiazole core distinguishes it from sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl) (), which utilize a triazine ring. Below is a comparative analysis:
Key Observations:
- Solubility : The methanesulfonyl group (-SO₂Me) may improve aqueous solubility compared to sulfonylureas’ urea bridges, which rely on hydrogen bonding .
- Biological Targets : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while benzothiazoles often exhibit antimicrobial or anticancer activity, suggesting divergent applications.
Functional Group Analogues
- Nitrobenzoyl Derivatives: Compounds like 4-nitrobenzoyl chloride derivatives share the nitrobenzoyl moiety, but lack the benzothiazole core. These are typically electrophilic acylating agents, contrasting with the target compound’s imino-linked structure.
- Benzothiazole Esters: Analogues such as 2-aminobenzothiazole esters prioritize amino groups over imino linkages, altering hydrogen-bonding capacity and redox behavior .
Research Findings and Implications
Hydrogen Bonding and Crystallinity
The nitro and sulfonyl groups may participate in C–H···O/N interactions, forming layered or helical supramolecular architectures (). Such patterns differ from sulfonylureas’ urea-mediated dimerization.
Stability and Reactivity
- Thermal Stability : The nitro group could lower thermal stability compared to methyl/methoxy-substituted analogues.
- Hydrolytic Sensitivity : The ethyl ester is prone to hydrolysis under basic conditions, akin to sulfonylurea esters ().
Biological Activity
Ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core with various substituents that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 393.44 g/mol. The structural components include:
- Benzothiazole moiety : Known for its broad spectrum of biological activities.
- Methanesulfonyl group : Enhances solubility and reactivity.
- Nitrobenzoyl imine : Imparts potential for interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives and appropriate acylating agents.
Antimicrobial Activity
Research indicates that compounds in the benzothiazole class exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing effective inhibition at concentrations as low as 50 μg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 75 μg/mL |
| Candida albicans | 100 μg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- MDA-MB-231 (breast cancer) : IC50 values around 12 μM.
- SK-Hep-1 (liver cancer) : IC50 values around 15 μM.
These findings suggest that the compound may interfere with cellular proliferation pathways.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Oxidative Stress Induction : It may induce oxidative stress within cells, leading to apoptosis in cancerous cells.
Study on Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the antitumor activity of various benzothiazole derivatives. This compound was highlighted for its potent activity against the Aβ-binding alcohol dehydrogenase (ABAD) interaction implicated in Alzheimer’s disease. The compound exhibited an IC50 value of 6.46 μM, marking it as a promising candidate for further development.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant antibacterial activity comparable to standard antibiotics like streptomycin.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound features a benzothiazole core with a methanesulfonyl (-SO₂Me) group at position 6, a (Z)-configured imino linkage to a 4-nitrobenzoyl moiety, and an ethyl acetate ester. These groups dictate reactivity:
- The methanesulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or oxidation reactions .
- The 4-nitrobenzoyl group introduces strong electron-withdrawing effects, influencing π-π stacking in biological systems and stability under acidic conditions .
- The ethyl acetate ester allows hydrolytic derivatization (e.g., saponification to carboxylic acids under basic conditions) . Methodological Insight: Use FT-IR and NMR to track group-specific reactivity (e.g., ester hydrolysis via ¹H NMR monitoring of ethyl group disappearance) .
Q. What synthetic strategies are effective for preparing this compound?
Synthesis typically involves:
- Step 1 : Condensation of 6-methanesulfonyl-2-aminobenzothiazole with 4-nitrobenzoyl chloride to form the imino bond under anhydrous conditions (e.g., DCM, triethylamine) .
- Step 2 : Alkylation with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ethyl acetate side chain .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization (ethanol/water) . Critical Note: Monitor stereochemistry (Z-configuration) using NOESY NMR to confirm imino bond geometry .
Q. How is this compound characterized, and what analytical techniques are prioritized?
Key characterization methods:
- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~4.1–4.3 ppm for -OCH₂CH₃), methanesulfonyl (-SO₂CH₃ at δ ~3.1 ppm), and aromatic protons .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or SO₂Me groups) .
- X-ray crystallography : Resolve Z-configuration and intermolecular interactions (if crystals are obtainable) .
Advanced Research Questions
Q. How does the methanesulfonyl group impact biological activity compared to other sulfonamide derivatives?
The methanesulfonyl group enhances metabolic stability compared to sulfamoyl (-SO₂NH₂) analogs by resisting enzymatic hydrolysis. However, it may reduce solubility, necessitating formulation adjustments (e.g., PEGylation or co-solvents) . Data Contradiction Analysis: While sulfamoyl groups in showed higher antimicrobial activity, methanesulfonyl derivatives in exhibited prolonged plasma half-lives. Resolve by testing both analogs in parallel pharmacokinetic studies.
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the nitrobenzoyl moiety’s π-π interactions .
- MD simulations : Assess stability of the Z-imino configuration in aqueous environments (AMBER force field, 100-ns trajectories) . Validation: Cross-reference computational results with SPR (surface plasmon resonance) binding assays .
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
The Z-configuration of the imino bond is sensitive to:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor Z-configuration due to reduced steric hindrance .
- Temperature : Lower temperatures (<0°C) stabilize the kinetic Z-product, while higher temperatures promote E-isomer formation . Experimental Design: Optimize using a Design of Experiments (DoE) approach, varying solvent, temperature, and catalyst ratios .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
- Hydrolysis : The ethyl ester is prone to esterase-mediated cleavage in vivo. Mitigate via prodrug strategies (e.g., replacing ethyl with tert-butyl esters) .
- Photodegradation : The nitrobenzoyl group absorbs UV light, leading to nitro-to-nitrite rearrangement. Use light-protected storage (amber vials, inert atmosphere) . Analytical Method: Monitor degradation via HPLC-UV at 254 nm and LC-MS for byproduct identification .
Q. How can contradictions in biological activity data be resolved across studies?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
- Impurity profiles : Use orthogonal purification (HPLC followed by recrystallization) to ensure >98% purity .
- Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
